molecular formula C8H8O6S B186528 Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate CAS No. 58416-04-9

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Cat. No.: B186528
CAS No.: 58416-04-9
M. Wt: 232.21 g/mol
InChI Key: ZZVINKJCOXPIKL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVINKJCOXPIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325414
Record name Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58416-04-9
Record name 58416-04-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Deprotonation : The base deprotonates the α-hydrogens of dimethyl thiodiacetate, generating a nucleophilic enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl groups of dimethyl oxalate, forming carbon-sulfur and carbon-carbon bonds.

  • Cyclization : Intramolecular cyclization yields the thiophene ring, with hydroxyl groups at the 3,4 positions and ester groups at 2,5.

Optimized Parameters :

  • Solvent : Methanol or ethanol (reflux conditions).

  • Temperature : 60–80°C.

  • Base : Sodium methoxide (1.5–2.0 equivalents).

  • Yield : 85–92%.

Purification and Byproduct Management

Post-reaction purification involves precipitation in ice-cwater, followed by recrystallization from ethanol. Impurities such as unreacted dimethyl oxalate are removed via fractional distillation. The disodium salt of the product is isolated for further alkylation steps.

Alkali-Mediated Alkylation of Dihydroxy Precursors

An alternative route involves alkylating preformed 3,4-dihydroxythiophene-2,5-dicarboxylate salts. This method is advantageous for scalability and functionalization.

Synthesis of Disodium Salt Intermediate

The free dihydroxy ester is converted to its disodium salt using sodium methoxide or sodium carbonate in methanol:

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate+2NaOMeDisodium salt+2MeOH\text{this compound} + 2\text{NaOMe} \rightarrow \text{Disodium salt} + 2\text{MeOH}

Key Observations :

  • Reaction Time : 2–4 hours at 25°C.

  • Yield : 95–98%.

Alkylation with Dimethyl Sulfate

The disodium salt reacts with dimethyl sulfate under phase-transfer catalysis (e.g., tetrabutylammonium bromide):

Disodium salt+2(CH3)2SO4Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate+2NaSO4CH3\text{Disodium salt} + 2(\text{CH}3)2\text{SO}4 \rightarrow \text{Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate} + 2\text{NaSO}4\text{CH}_3

Optimized Conditions :

  • Catalyst : Tetrabutylammonium bromide (0.1 equivalents).

  • Temperature : 85–95°C.

  • Reaction Time : 3–5 hours.

  • Yield : 89–93%.

Comparative Data :

ConditionYield (%)Purity (HPLC, %)
Without catalyst6786.9
With catalyst (TBA Br)90.298.5

Industrial-Scale Production Challenges

Byproduct Formation

Incomplete alkylation yields mixed esters (e.g., methyl ethyl or methyl butyl derivatives). Gas chromatography analysis reveals up to 5% byproducts in non-optimized batches.

Solvent Recycling

High-boiling solvents like 1,4-dioxane are recycled via distillation, reducing production costs by 15–20% .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of complex organic molecules and materials .

Scientific Research Applications

Chemical Synthesis Applications

DMDTDC serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Heterocycles : DMDTDC is utilized in Curtius-like rearrangement reactions to synthesize five-membered heterocycles such as thiophene, pyrrole, and furan derivatives. These heterocycles are important in pharmaceuticals and agrochemicals due to their biological activity.
  • Conjugated Oligomers : The compound is a precursor for oligo(thienylenevinylenes), which are conjugated oligomers with applications in organic electronics. The ability to modify its structure allows for the design of materials with tailored electronic properties.
  • Functional Polymers : DMDTDC is employed in producing functional polymers that exhibit unique properties suitable for coatings and advanced materials.

Biological Applications

Research on DMDTDC derivatives has highlighted potential biological activities:

  • Pharmaceutical Development : Ongoing studies investigate the compound's derivatives for their interactions with biomolecules, aiming to identify new pharmaceutical agents.
  • Antioxidant Properties : Some derivatives of DMDTDC have shown promise as antioxidants, which can mitigate oxidative stress in biological systems .

Industrial Applications

DMDTDC's industrial applications are expanding due to its unique chemical properties:

  • Fluorescent Dyes : The compound is used in synthesizing fluorescent dyes that have applications in imaging and sensing technologies.
  • Coatings : Its derivatives are explored for use in protective coatings that require specific optical or mechanical properties.

Case Study 1: Synthesis of Conjugated Oligomers

A study demonstrated the synthesis of oligo(thienylenevinylenes) using DMDTDC as a precursor. The resulting oligomers exhibited reduced HOMO-LUMO gaps due to the incorporation of alkoxy groups, enhancing their electronic properties for use in organic photovoltaics .

Research evaluated the antioxidant capacity of DMDTDC derivatives through various assays. The findings indicated that certain modifications could significantly enhance antioxidant activity, suggesting potential therapeutic uses against oxidative stress-related diseases .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Chemical SynthesisHeterocycles, Conjugated OligomersVersatile building block
Biological ResearchAntioxidants, Pharmaceutical precursorsPotential therapeutic uses
Industrial ProductionFluorescent dyes, Protective coatingsUnique optical and mechanical properties

Mechanism of Action

The mechanism of action of dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups on the thiophene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its potential effects in biological systems .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
  • CAS Number : 58416-04-9
  • Molecular Formula : C₈H₈O₆S
  • Structure : A thiophene ring substituted with two hydroxyl groups at positions 3 and 4, and two methyl ester groups at positions 2 and 5.

Synthesis :
The compound is synthesized via esterification and condensation reactions. Starting from thiodiglycolic acid, diethylthiodiglycolate (2) is formed, which is then condensed with diethyloxalate to yield diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt (3). Acidification produces the free dihydroxy compound (4), which undergoes methylation to form the dimethyl ester .

Table 1: Structural and Functional Comparison

Compound Name Substituents/Ring System CAS Number Key Properties/Applications References
This compound Thiophene, hydroxyl, methyl esters 58416-04-9 Polymer intermediates, electronic materials, agrochemicals. High reactivity for O-alkylation and polymerization.
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Thiophene, hydroxyl, ethyl esters 1822-66-8 Precursor for dialkoxythiophene polymers. Ethyl esters enhance solubility in organic solvents. Used in phase-transfer-catalyzed O-alkylation.
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate Thieno[2,3-b]thiophene, methyl groups Not provided Extended conjugation for electronic applications. Structural studies show planar geometry with S···O interactions influencing crystallinity.
Dimethyl 3,4-dihydroxytetrahydrofuran-2,5-dicarboxylate Tetrahydrofuran, hydroxyl, methyl esters Not provided Exhibits biological activity: 67.62% DPPH radical inhibition (antioxidant) and antimicrobial properties. Sulfur-free structure reduces electronic conjugation.
Dimethyl thieno[3,2-b]thiophene-2,5-dicarboxylate Thieno[3,2-b]thiophene, methyl esters Not provided Fused-ring system enhances charge transport. Synthesized via nitro-group substitution, used in optoelectronic materials.
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Thiophene, amino groups, ethyl esters Not provided Amino groups enable coordination chemistry and polymerization. Research applications in drug discovery and conductive polymers.

Key Research Findings

a. Reactivity and Functionalization
  • O-Alkylation : Dimethyl and diethyl derivatives undergo etherification with alkyl halides (e.g., n-bromoalkane) to form dialkoxythiophenes, critical for tuning solubility and electronic properties in polymers .
  • Biological Activity : The tetrahydrofuran analog demonstrates radical scavenging and antimicrobial effects, unlike thiophene-based esters, due to its oxygen-rich structure .
b. Electronic and Structural Properties
  • Conjugation Effects: Thienothiophene derivatives (e.g., dimethyl thieno[3,2-b]thiophene-2,5-dicarboxylate) exhibit enhanced π-conjugation, making them suitable for organic semiconductors .
  • Crystallography: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate shows planar molecular geometry with bond lengths of 1.74 Å (C-S) and 1.23 Å (C=O), critical for stacking in solid-state devices .
c. Industrial Relevance
  • Polymers : Dialkoxythiophene polymers (derived from diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate) show high hole mobility (>0.1 cm²/V·s) in organic field-effect transistors .
  • Pharmaceuticals : The tetrahydrofuran derivative’s bioactivity highlights the role of ester substituents in drug design .

Biological Activity

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (DM-DHTDC) is a thiophene derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and organic electronics. This article explores the biological activity of DM-DHTDC, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

DM-DHTDC has the molecular formula C8H8O6SC_8H_8O_6S and a molecular weight of approximately 232.21 g/mol. Its structure features a thiophene ring substituted with two hydroxyl groups and two carboxylate ester groups, which contribute to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC8H8O6SC_8H_8O_6S
Molecular Weight232.21 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of DM-DHTDC is primarily attributed to its ability to interact with various biomolecules. Research indicates that thiophene derivatives can modulate cellular processes through:

  • Antioxidant Activity : DM-DHTDC exhibits significant antioxidant properties, which help mitigate oxidative stress in cells by scavenging free radicals.
  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions and signaling.
  • Interaction with Biomolecules : DM-DHTDC can form complexes with proteins or nucleic acids, influencing their activity and stability.

Biological Activities

Research has identified several biological activities associated with DM-DHTDC:

  • Antioxidant Activity : Studies demonstrate that DM-DHTDC effectively reduces oxidative damage in various cell types.
  • Antimicrobial Properties : The compound shows potential against a range of pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : DM-DHTDC may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Study 1: Antioxidant Properties

A study conducted on human cell lines revealed that DM-DHTDC significantly decreased reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent for oxidative stress-related diseases .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that DM-DHTDC exhibited inhibitory effects on Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Case Study 3: Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of DM-DHTDC in animal models, showing reduced levels of inflammatory markers after treatment .

Research Findings

Recent studies have focused on the synthesis and characterization of DM-DHTDC derivatives to enhance its biological activity:

  • Synthesis Techniques : Various synthetic routes have been explored to modify the functional groups on the thiophene ring, leading to compounds with improved bioactivity .
  • Biological Assays : Comprehensive assays have been conducted to evaluate the cytotoxicity and selectivity of DM-DHTDC against cancer cell lines, showing promising results .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate?

  • Methodology : The compound is synthesized via condensation reactions using thiodiglycolic acid and diethyl oxalate as precursors. Key steps include refluxing in anhydrous tetrahydrofuran (THF) or acetonitrile (ACN) under nitrogen, followed by purification via column chromatography or recrystallization. Critical reagents include tetrabutylammonium perchlorate (TBAPC) as a phase-transfer catalyst .
  • Table 1 : Typical Reaction Conditions

PrecursorsSolventCatalystTemperatureYield
Thiodiglycolic acid, diethyl oxalateTHF/ACNTBAPCReflux (~66°C)70–85%

Q. How is the compound purified to achieve high analytical-grade purity?

  • Methodology : Post-synthesis, solvents like THF are dried over CaH₂ to eliminate residual moisture. Purification involves flash chromatography with hexane/ethyl acetate gradients (70:30 to 50:50 v/v) or recrystallization from acetone. Analytical techniques such as HPLC or NMR verify purity (>99%) .

Q. What spectroscopic methods are used for structural confirmation?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR in CDCl₃ or DMSO-d₆ identify hydroxyl (-OH), ester (-COOCH₃), and thiophene ring protons.
  • FT-IR : Peaks at 1720–1700 cm⁻¹ (ester C=O) and 3300–3100 cm⁻¹ (hydroxyl O-H) confirm functional groups .

Advanced Research Questions

Q. How do crystallographic studies resolve electronic effects in derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals bond-length alternation in the thiophene ring, indicating conjugation disruption. For example, C-S bond lengths range from 1.70–1.74 Å, while C-O ester bonds average 1.21 Å. Intermolecular interactions (e.g., C–H⋯O) influence crystal packing and stability .
  • Table 2 : Key Bond Lengths (Å) from SC-XRD

Bond TypeLength (Å)
C–S (thiophene)1.72 ± 0.02
C–O (ester)1.21 ± 0.01
C–C (aromatic)1.38–1.42

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Methodology : Electrophilic substitution at the 3,4-dihydroxy positions is controlled using protecting groups (e.g., acetyl or trimethylsilyl). For bromination, PBr₃ in CH₂Cl₂ at 0°C selectively substitutes hydroxyl groups without ester cleavage. Monitoring via TLC ensures reaction progress .

Q. How do structural modifications influence biological activity?

  • Methodology : Derivatives with amino or nitroso substituents (e.g., diethyl 2,5-diaminothiophene-3,4-dicarboxylate) are screened for antitumor activity using MTT assays (IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7). In vivo studies in murine models assess pharmacokinetics and toxicity .
  • Table 3 : Antitumor Activity of Selected Derivatives

DerivativeIC₅₀ (μM)Target Cell Line
Diamino-substituted12.3 ± 1.2MCF-7
Nitroso-substituted8.9 ± 0.7HeLa

Q. How are solvent effects modeled in reaction optimization?

  • Methodology : Hansen solubility parameters predict solvent compatibility. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility (>50 mg/mL) for electrophilic substitutions. Computational tools (e.g., COSMO-RS) validate solvent choices to maximize yield .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic protocols?

  • Analysis : Discrepancies arise from catalyst loading (e.g., TBAPC at 5 mol% vs. 10 mol%) and solvent purity. Anhydrous ACN improves yields (85%) compared to wet THF (70%). Contaminated starting materials (e.g., <98% thiodiglycolic acid) also reduce efficiency .

Q. How do conflicting crystallographic data on bond lengths impact electronic structure models?

  • Analysis : Variations in C–S bond lengths (1.70–1.74 Å) suggest differences in crystal lattice strain or measurement resolution. Density Functional Theory (DFT) calculations reconcile discrepancies by comparing gas-phase vs. solid-state geometries .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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